
2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is a synthetic organic compound that features a cyclopentyloxy group, a thiazolyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the thiazol-2-yl intermediate: This can be achieved through the reaction of thioamides with α-haloketones under basic conditions.
Cyclopentyloxy group introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and appropriate leaving groups.
Coupling with isonicotinamide: The final step involves coupling the thiazol-2-yl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentyloxy)-N-(thiazol-2-yl)benzamide
- 2-(cyclopentyloxy)-N-(thiazol-2-yl)pyridinecarboxamide
Uniqueness
2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer specific binding properties and biological activities that are distinct from other similar compounds. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-cyclopentyloxy-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(17-14-16-7-8-20-14)10-5-6-15-12(9-10)19-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCJRAAFMNJGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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